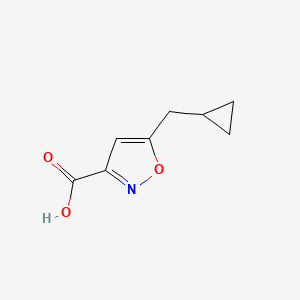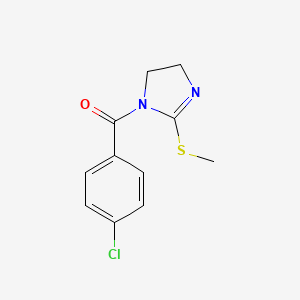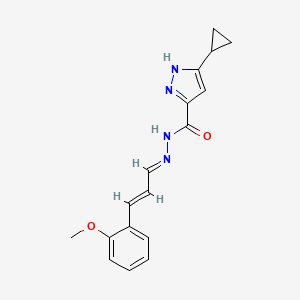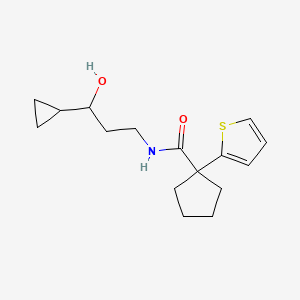
7-azepan-1-yl-1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-azepan-1-yl-1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Applications :
- The study by Gaml (2018) explored the effects of UV irradiation on organic azo compounds related to quinolines. It was found that UV irradiation can increase the band gap and fluorescence emission intensity, altering material dispersion parameters. This indicates potential applications in optical devices or as color-emitting materials (Gaml, 2018).
Synthetic Methods and Derivatives :
- Albright and Du (2000) described a synthesis method for related quinoline derivatives. This study is significant for understanding the chemical pathways to create complex structures involving quinolines, which can be crucial for developing new materials or drugs (Albright & Du, 2000).
- Didenko et al. (2015) achieved the synthesis of new quinoxalines starting from a quinoxalin-2(1H)-one. The creation of various derivatives, including phenyl, formyl, and methylsulfonyl, showcases the versatility of the core structure in synthesizing diverse chemical compounds (Didenko et al., 2015).
Medicinal Chemistry and Drug Design :
- Breitenlechner et al. (2004) conducted research on novel azepane derivatives as inhibitors of protein kinase B (PKB). This research is a crucial example of how such structures can be used in medicinal chemistry, particularly in the design of enzyme inhibitors (Breitenlechner et al., 2004).
Environmental Applications and Sustainability :
- Xia et al. (2016) demonstrated the remote sulfonylation of aminoquinolines using environmentally friendly methods. This approach highlights the potential for sustainable and less odorous methods in chemical syntheses involving quinolines (Xia et al., 2016).
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-butyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-2-3-13-28-18-24(32(30,31)19-11-7-6-8-12-19)25(29)20-16-21(26)23(17-22(20)28)27-14-9-4-5-10-15-27/h6-8,11-12,16-18H,2-5,9-10,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWBYJNABWCZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-azepan-1-yl-1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2389686.png)

![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)



![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-(cyclopentylamino)ethyl)acetamide](/img/structure/B2389695.png)

![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2389698.png)

![N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B2389701.png)